5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid
Description
Contextualization of Halogenated Benzoic Acid Derivatives in Medicinal Chemistry
Halogenated benzoic acid derivatives represent a cornerstone in the field of medicinal chemistry, with a rich history of application in the development of therapeutic agents. The introduction of a halogen atom, such as bromine, into a benzoic acid scaffold can profoundly influence the molecule's physicochemical and pharmacological properties. This strategic modification can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through halogen bonding and other non-covalent interactions.
The versatility of this chemical class is underscored by its presence in a wide array of approved drugs and clinical candidates. For instance, brominated benzoic acid derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. A notable example is the use of 2-Amino-5-bromobenzoic acid as a key intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. nbinno.comnbinno.com This highlights the role of brominated benzoic acids as crucial building blocks in the construction of complex and therapeutically relevant molecules. Furthermore, the substitution pattern on the benzoic acid ring, including the presence of other functional groups, allows for fine-tuning of the molecule's properties to achieve desired biological activity and selectivity.
Rationale for Investigating 5-Bromo-2-[(3-methylbenzyl)oxy]benzoic Acid as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems. The rationale for investigating this compound as a chemical probe is rooted in its unique structural amalgamation. The 5-bromo substitution on the benzoic acid ring provides a potential site for interaction with biological targets and can also serve as a handle for further chemical modification, such as cross-coupling reactions.
The 2-[(3-methylbenzyl)oxy] substituent introduces a degree of conformational flexibility and lipophilicity, which can be critical for cell permeability and interaction with hydrophobic binding pockets in proteins. The benzyloxy group itself is a common motif in pharmacologically active compounds, often contributing to target engagement. The presence of the methyl group on the benzyl (B1604629) ring offers an additional point of modification to explore structure-activity relationships. The combination of these features in a single molecule makes this compound an intriguing candidate for screening against a variety of biological targets to uncover novel biological activities. Its potential as a chemical probe lies in its ability to serve as a starting point for the development of more potent and selective modulators of newly identified biological pathways.
Overview of Research Paradigms and Methodologies Applied to Structurally Related Compounds
The investigation of structurally related compounds, such as other substituted benzoic acids and benzyloxy derivatives, provides a well-defined roadmap for the future study of this compound. A typical research paradigm would commence with the chemical synthesis of the compound, likely involving the Williamson ether synthesis between a 5-bromosalicylic acid derivative and 3-methylbenzyl bromide.
Once synthesized and characterized, the compound would likely undergo a battery of in vitro and in cellulo assays to assess its biological activity. High-throughput screening against large panels of enzymes, receptors, and cell lines is a common starting point to identify initial "hits." Should a promising activity be identified, further studies would focus on target identification and validation. This could involve techniques such as affinity chromatography, proteomics, and genetic approaches.
Medicinal chemistry efforts would then be employed to synthesize analogs of the initial hit to establish a structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule—for instance, by changing the position or nature of the halogen, altering the substitution on the benzyl ring, or modifying the carboxylic acid group—to optimize potency, selectivity, and pharmacokinetic properties. Computational modeling and molecular docking studies are often used in concert with synthetic efforts to guide the design of new analogs and to understand the molecular basis of the compound's interaction with its target.
Below is a table summarizing the types of research methodologies that could be applied to investigate this compound, based on studies of similar compounds:
| Research Phase | Methodologies |
| Synthesis and Characterization | Williamson ether synthesis, NMR spectroscopy, mass spectrometry, X-ray crystallography |
| Biological Screening | High-throughput screening (HTS), enzymatic assays, cell-based assays (e.g., proliferation, reporter gene) |
| Target Identification | Affinity chromatography, chemical proteomics, thermal shift assays, genetic knockdown/knockout |
| Lead Optimization | Structure-activity relationship (SAR) studies, computational modeling, parallel synthesis |
| Pharmacokinetic Profiling | In vitro ADME (absorption, distribution, metabolism, excretion) assays, in vivo animal studies |
While specific research on this compound is not yet prominent in the scientific literature, its structural features firmly place it within a class of compounds that have historically yielded valuable insights and therapeutic leads. Future investigations into this molecule hold the promise of expanding our understanding of chemical biology and potentially delivering novel tools and therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-[(3-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-10-3-2-4-11(7-10)9-19-14-6-5-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMECRHUNDYYPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Diversification of 5 Bromo 2 3 Methylbenzyl Oxy Benzoic Acid Analogues
Strategies for the Preparation of Brominated Benzoic Acid Scaffolds
The introduction of a bromine atom at a specific position on the benzoic acid ring is a key step in the synthesis of the target compound. This requires careful consideration of regioselectivity to obtain the desired isomer.
Regioselective Bromination Approaches for Benzoic Acid Derivatives
Traditional electrophilic bromination of benzoic acid typically yields a mixture of ortho- and para-substituted products due to the directing effects of the carboxylic acid group. nih.gov However, achieving meta-substitution, as required for 5-bromo-2-hydroxybenzoic acid, necessitates alternative strategies. One such approach is the use of palladium catalysis, which can direct bromination to the meta-position of benzoic acid derivatives. nih.govrsc.org This method often employs a directing group to achieve high regioselectivity. nih.govrsc.org
Another common method involves the bromination of a precursor molecule where the desired regiochemistry is already established. For instance, the bromination of 2-methylbenzoic acid in the presence of concentrated sulfuric acid can yield 5-bromo-2-methylbenzoic acid, although a mixture of isomers may still be formed. chemicalbook.com The reaction conditions, including the choice of brominating agent (e.g., bromine, N-bromosuccinimide), can significantly influence the product distribution. chemicalbook.comepo.org
| Starting Material | Brominating Agent | Catalyst/Solvent | Major Product(s) | Reference |
| Benzoic Acid Derivatives | N-bromophthalimide (NBP) | Pd(OAc)2, N-Ac–Gly–OH, HFIP | meta-Brominated benzoic acid derivatives | nih.gov |
| 2-Methylbenzoic Acid | Bromine | Concentrated Sulfuric Acid | 5-Bromo-2-methylbenzoic acid, 3-Bromo-2-methylbenzoic acid | chemicalbook.com |
| 2-Chlorobenzoic Acid | Bromine/NBS | Sulfuric Acid | 5-Bromo-2-chlorobenzoic acid, 4-Bromo-2-chlorobenzoic acid | epo.org |
Synthesis of Key Intermediates Bearing Halogenated Aromatic Rings
The synthesis of halogenated aromatic rings as key intermediates is a fundamental aspect of preparing diverse benzoic acid analogues. These intermediates serve as versatile building blocks for subsequent functionalization. For example, 5-bromo-2-chlorobenzoic acid is an important intermediate for various pharmaceutical compounds. epo.orggoogle.com Its synthesis can be achieved through the bromination of 2-chlorobenzoic acid. epo.org However, this reaction can produce isomeric impurities that may require purification. epo.org
Alternative routes to halogenated benzoic acids include the hydrolysis of halogenated benzotrichlorides or diazotization and chlorination of aminobenzoic acid derivatives. epo.orggoogle.com These methods can offer improved regioselectivity and yield depending on the specific substrate and reaction conditions. epo.org The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process. epo.org
Construction of the (3-Methylbenzyl)oxy Moiety
The introduction of the (3-methylbenzyl)oxy group onto the benzoic acid scaffold is typically achieved through an etherification reaction.
Etherification Reactions for O-Alkylation
O-alkylation, specifically the Williamson ether synthesis, is a widely used method for forming the ether linkage. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of 5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid synthesis, this would involve the reaction of a 5-bromo-2-hydroxybenzoic acid derivative with a 3-methylbenzyl halide.
The efficiency of the etherification can be influenced by several factors, including the choice of base, solvent, and reaction temperature. google.com Common bases used include sodium hydroxide (B78521), potassium carbonate, and cesium carbonate. google.comresearchgate.net The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972). researchgate.net One of the challenges in the O-alkylation of hydroxybenzoic acids is the potential for a competing esterification reaction at the carboxylic acid group. google.com Careful control of reaction conditions is necessary to favor the desired O-alkylation product. google.com
| Hydroxybenzoic Acid Derivative | Alkylating Agent | Base | Solvent | Product | Reference |
| 2,5-Dibromobenzoic acid | Aniline | Ullman Reaction Conditions | 5-Bromo-2-(phenylamino)benzoic acid | researchgate.net | |
| Hydroxybenzoic acids | Alkyl halide | Alkaline base | Water or aqueous/organic biphasic | Alkoxybenzoic acids | google.com |
Utilization of Benzylic Reagents in Directed Synthesis
Benzylic reagents, such as benzyl (B1604629) halides, are commonly employed in the synthesis of benzyl ethers. In the case of this compound, 3-methylbenzyl chloride or 3-methylbenzyl bromide would be the reagent of choice. The reactivity of these benzylic halides facilitates the nucleophilic substitution reaction with the phenoxide intermediate.
The synthesis of the final compound can also be approached by first constructing the benzyloxybenzoic acid and then introducing the bromine atom. However, the benzylic ether moiety can influence the regioselectivity of the subsequent bromination step.
Multi-Step Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from a readily available precursor. A plausible pathway begins with the bromination of 2-hydroxybenzoic acid (salicylic acid) to yield 5-bromo-2-hydroxybenzoic acid. This intermediate is then subjected to an etherification reaction with 3-methylbenzyl chloride or bromide in the presence of a suitable base to afford the final product.
An alternative approach involves the hydrolysis of a corresponding ester. For instance, the synthesis could proceed via the preparation of an ester of 5-bromo-2-hydroxybenzoic acid, followed by etherification and subsequent hydrolysis of the ester to the carboxylic acid. The hydrolysis of 2-(benzyloxy)-5-bromobenzoic acid methyl ester using sodium hydroxide in methanol (B129727) has been reported to give the desired acid in high yield. chemicalbook.com
Optimization of Laboratory-Scale Synthetic Protocols
The laboratory synthesis of this compound is typically achieved through a convergent strategy involving two key transformations: the bromination of a salicylic (B10762653) acid precursor and a subsequent etherification reaction. A common route begins with the selective bromination of 2-hydroxybenzoic acid (salicylic acid).
Optimization of this initial bromination step is critical to ensure high regioselectivity for the C-5 position, avoiding the formation of other isomers. Reagents like N-Bromosuccinimide (NBS) in a strong acid medium such as sulfuric acid are frequently employed to achieve this. patsnap.com The reaction conditions, including temperature and reaction time, must be carefully controlled to maximize the yield of the desired 5-bromo-2-hydroxybenzoic acid intermediate and simplify purification.
The subsequent step is a Williamson ether synthesis, where the phenoxide of 5-bromo-2-hydroxybenzoic acid is reacted with 3-methylbenzyl halide (typically the bromide or chloride). The optimization of this step involves the choice of base, solvent, and temperature. A moderately strong base, such as potassium carbonate (K₂CO₃), is often sufficient to deprotonate the phenolic hydroxyl group without affecting the carboxylic acid. Polar aprotic solvents like dimethylformamide (DMF) or acetone facilitate the Sₙ2 reaction.
A typical laboratory protocol is outlined below:
| Step | Reaction | Key Reagents & Conditions | Purpose |
| 1 | Bromination | 2-hydroxybenzoic acid, N-Bromosuccinimide (NBS), H₂SO₄ | Regioselective introduction of a bromine atom at the C-5 position of the salicylic acid ring. |
| 2 | Etherification | 5-bromo-2-hydroxybenzoic acid, 3-methylbenzyl bromide, K₂CO₃, DMF | Coupling of the (3-methylbenzyl) moiety to the phenolic oxygen via Williamson ether synthesis. |
| 3 | Work-up & Purification | Acidification (e.g., with HCl), Extraction, Recrystallization | Isolation and purification of the final product, this compound. |
Considerations for Industrial Process Scale-Up and Efficiency for Related Compounds
Translating a laboratory protocol to an industrial scale introduces a host of new challenges related to cost, safety, efficiency, and environmental impact. For structurally related compounds like 5-bromo-2-chlorobenzoic acid, a key intermediate in the manufacture of certain therapeutic agents, these considerations are paramount. researchgate.netepo.orgscribd.com
Key factors for the industrial scale-up of related brominated benzoic acids include:
Reagent Selection and Cost: On an industrial scale, the cost of raw materials is a major driver. While NBS is effective, cheaper brominating agents like liquid bromine might be considered. google.com However, the use of highly corrosive and hazardous materials like bromine necessitates specialized handling equipment and safety protocols. mdpi.com The choice of catalyst is also critical, with a focus on inexpensive, recoverable, and environmentally benign options. epo.org
Process Safety and Thermal Management: Exothermic reactions, such as bromination in sulfuric acid, require robust thermal management to prevent runaway reactions. mdpi.com Careful control of reagent addition rates and efficient heat exchange systems are essential on a large scale.
Waste Management: Large-scale synthesis generates substantial waste streams, including acidic wastewater and solvent waste. patsnap.com Green chemistry principles guide the selection of recyclable solvents and reagents and the development of processes that minimize effluent. For instance, methods that avoid the use of chlorinated solvents or large quantities of strong acids are preferred. epo.orgscribd.com
Design and Synthesis of Derivatives and Analogues for Structure-Activity Exploration
To explore the structure-activity relationships (SAR) of this compound, chemists systematically modify different parts of the molecule. This chemo-diversification strategy allows for the investigation of how changes to the benzoic acid group, the aromatic ring, and the benzyl moiety impact the compound's properties.
The carboxylic acid is a versatile functional group that can be readily converted into a variety of derivatives, such as esters, amides, and thioesters. researchgate.net These modifications can significantly alter the compound's polarity, hydrogen bonding capability, and metabolic stability.
Common derivatization reactions include:
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate (e.g., acyl chloride) provides the corresponding ester.
Amidation: Activation of the carboxylic acid with a coupling agent (e.g., DCC, CDI) followed by reaction with a primary or secondary amine yields an amide. researchgate.net
| Derivative Class | General Structure | Synthetic Precursors |
| Esters | R' = alkyl, aryl | This compound, Alcohol (R'-OH) |
| Amides | R', R'' = H, alkyl, aryl | This compound, Amine (HNR'R'') |
The electronic and steric properties of the central aromatic ring can be tuned by altering the substitution pattern. The bromine atom at the C-5 position is a key feature, but its influence can be benchmarked against other analogues.
Strategies for modification include:
Halogen Exchange: Replacing the bromine with other halogens (e.g., chlorine, iodine) can modulate the lipophilicity and electronic nature of the ring.
Introduction of Other Substituents: The synthesis can be adapted to introduce additional functional groups onto the ring system, such as amino, nitro, or alkyl groups. sigmaaldrich.combiosynth.com The directing effects of the existing substituents (the ether oxygen and the bromine) will influence the position of any new electrophilic substitution. msu.edu
Positional Isomerism: Synthesizing isomers where the bromine is located at a different position (e.g., C-3 or C-4) can help to probe the spatial requirements for biological activity.
| Analogue Example | Modification from Parent Compound |
| 5-Chloro -2-[(3-methylbenzyl)oxy]benzoic acid | Bromine at C-5 replaced with Chlorine |
| 5-Bromo-3-iodo -2-hydroxybenzoic acid derivative | Addition of Iodine at C-3 (on a related scaffold) biosynth.com |
| 3 -Bromo-5-methyl -2-aminobenzoic acid | Variation in substituent type and position sigmaaldrich.combiosynth.com |
The (3-methylbenzyl)oxy side chain provides a significant lipophilic domain and specific steric bulk. Modifications to this part of the molecule can explore the impact of its size, shape, and electronic properties.
Potential elaborations include:
Isomeric Variation: Moving the methyl group to the ortho (2-methyl) or para (4-methyl) position of the benzyl ring.
Alkyl Group Homologation: Replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) to probe steric tolerance.
Electronic Modification: Introducing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl, halogen) groups onto the benzyl ring. The synthesis of 5-Bromo-2-[(3-bromo benzyl)oxy]benzoic acid is an example of this type of modification. scbt.com
Ring Variation: Replacing the phenyl ring of the benzyl group with other aromatic or heteroaromatic systems.
| Analogue Example | Modification from Parent Moiety |
| 5-Bromo-2-[(4 -methylbenzyl)oxy]benzoic acid | Positional isomer of the methyl group |
| 5-Bromo-2-[(3-ethyl benzyl)oxy]benzoic acid | Homologation of the alkyl substituent |
| 5-Bromo-2-[(3-bromo benzyl)oxy]benzoic acid scbt.com | Replacement of methyl with an electron-withdrawing bromine |
Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 2 3 Methylbenzyl Oxy Benzoic Acid and Its Analogues
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For derivatives of benzoic acid, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
For instance, in the analogue 5-Bromo-2-chlorobenzoic acid , the proton NMR (¹H NMR) spectrum in DMSO-d₆ shows distinct signals for the aromatic protons. The chemical shifts (δ) and coupling constants (J) allow for the precise assignment of each proton on the benzene (B151609) ring. A representative ¹H NMR data table for this analogue is presented below. rsc.org
| Proton Assignment | Chemical Shift (ppm) |
| H-A | 14 |
| H-B | 7.956 |
| H-C | 7.741 |
| H-D | 7.527 |
Similarly, the ¹H NMR spectrum of 5-Bromo-2-methylbenzoic acid in DMSO-d₆ reveals a singlet for the carboxylic acid proton at a characteristic downfield shift (δ 13.16), along with signals for the aromatic protons and the methyl group protons. chemicalbook.com
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |
| -COOH | 13.16 | s | |
| Ar-H | 7.91 | s | |
| Ar-H | 7.63 | d | 8.0 |
| Ar-H | 7.27 | d | 8.4 |
| -CH₃ | 2.50 | s |
For 5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid, one would expect to see characteristic signals for the protons of the benzoic acid ring, the benzyl (B1604629) group, and the methyl group, with their chemical shifts and splitting patterns providing conclusive evidence for the compound's connectivity.
Mass Spectrometry for Molecular Formula Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The resulting mass spectrum provides a precise mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula.
For the related compound 5-Bromo-2-methylbenzoic acid , liquid chromatography-mass spectrometry (LC-MS) shows the expected molecular ion peaks at m/z 215 and 217, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. chemicalbook.com This isotopic pattern is a characteristic signature for bromine-containing compounds.
| Compound | Technique | Observed m/z | Interpretation |
| 5-Bromo-2-methylbenzoic acid | LC-MS | 215/217 | [M+H]⁺, confirming the presence of one bromine atom |
For this compound (C₁₅H₁₃BrO₃), high-resolution mass spectrometry would be expected to yield a molecular ion peak with an m/z value corresponding to its exact mass, along with the characteristic isotopic pattern for bromine, thereby confirming its molecular formula and assessing its purity.
X-ray Crystallography for Precise Three-Dimensional Structural Elucidation
For example, the crystal structure of 5-Bromo-2-(phenylamino)benzoic acid has been determined. researchgate.net The analysis reveals crucial details about its molecular geometry.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.2054 (3) |
| b (Å) | 3.8818 (1) |
| c (Å) | 19.8109 (4) |
| β (°) | 107.0391 (10) |
| V (ų) | 1118.00 (4) |
| Z | 4 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal structure of 5-Bromo-2-(phenylamino)benzoic acid reveals that in the crystal, molecules form inversion dimers through pairwise O—H⋯O hydrogen bonds between the carboxylic acid groups. researchgate.net This is a common and robust supramolecular synthon in carboxylic acids. Such interactions are critical in understanding the solid-state properties of the material.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For benzoic acid and its derivatives, characteristic vibrational bands are observed for the carboxylic acid group. The O-H stretch of the carboxylic acid typically appears as a broad band in the IR spectrum in the region of 3300-2500 cm⁻¹. The C=O (carbonyl) stretching vibration is observed as a strong, sharp band around 1700 cm⁻¹.
The IR spectrum of 2-Bromo-5-methylbenzoic acid shows these characteristic absorptions, confirming the presence of the carboxylic acid functional group. nist.gov Similarly, the IR spectrum of 5-Bromo-2-chlorobenzoic acid would exhibit these key vibrational modes. chemicalbook.com
For this compound, in addition to the carboxylic acid vibrations, one would expect to see C-O stretching vibrations for the ether linkage, as well as vibrational modes associated with the aromatic rings and the methyl group. The combination of IR and Raman spectroscopy would provide a comprehensive fingerprint of the molecule's functional groups.
In Vitro Biological Activity Profiling and Mechanistic Investigations of 5 Bromo 2 3 Methylbenzyl Oxy Benzoic Acid
Assessment of Anti-Proliferative and Cytotoxic Effects in Cellular Models
The evaluation of a compound's impact on cell proliferation and viability is a cornerstone of preclinical research. Studies in this area aim to determine the compound's potential as a therapeutic agent by observing its effects on both cancerous and healthy cells.
Efficacy Studies in Human Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7)
Currently, there is no publicly available scientific literature detailing the anti-proliferative or cytotoxic effects of 5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid on the human cancer cell lines HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma). Consequently, no data on its efficacy, such as IC50 values, for these specific cell lines can be presented at this time.
Differential Effects on Non-Transformed Cell Lines
Similarly, research investigating the differential effects of this compound on non-transformed or "healthy" cell lines has not been identified in the public domain. Such studies are crucial for assessing the compound's selectivity and potential for off-target toxicity. Without this data, a therapeutic window cannot be established.
Enzyme Inhibition Assays and Molecular Target Engagement Studies
Understanding how a compound interacts with specific enzymes and molecular targets provides insight into its mechanism of action. This section explores the known enzymatic inhibitory activities of this compound.
Inhibition of Sortilin and Characterization of Protein-Ligand Complex
There is currently no published research available that investigates the inhibitory activity of this compound against the sortilin protein. Furthermore, no studies have been conducted to characterize a potential protein-ligand complex between this compound and sortilin.
Modulation of VEGFR-2 Kinase Activity and Angiogenesis-Related Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. At present, there are no available studies that have assessed the ability of this compound to modulate VEGFR-2 kinase activity or its impact on angiogenesis-related signaling pathways.
Evaluation Against Proteolytic Enzymes (e.g., Cathepsin E, Elastase)
Proteolytic enzymes such as Cathepsin E and elastase are involved in various physiological and pathological processes. A review of the scientific literature reveals no studies that have evaluated the inhibitory effects of this compound on either Cathepsin E or elastase.
Investigation of Modulatory Effects on JAK-2 (based on related chemical classes)
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal to cytokine signaling pathways that regulate immunity, cell growth, and differentiation. nih.govnih.gov The JAK-STAT signaling cascade is a critical pathway, and its dysregulation is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions. nih.gov Consequently, JAK enzymes, particularly JAK2, have emerged as significant therapeutic targets. nih.gov
Compounds with structural similarities to this compound have been investigated as JAK2 inhibitors. For instance, analogs of Cinnamic Acid Benzyl (B1604629) Amide (CABA) have been identified as nonclassical inhibitors of activated JAK2. researchgate.net These compounds have been shown to suppress JAK2/STAT3 and JAK2/STAT5 signaling, which are crucial for cancer cell survival and proliferation. researchgate.net The inhibitory activity of these analogs, such as WP1130 and WP1702, suggests that the benzyl group, a feature shared with this compound, can be accommodated within the kinase domain. researchgate.net
The general mechanism of JAK inhibitors involves binding to the ATP-binding cleft of the kinase domain, thereby preventing the phosphorylation of STAT proteins. nih.gov This blockade of signal transduction can lead to reduced cell proliferation and induction of apoptosis in cancer cells. nih.gov Natural compounds, including certain flavonoids and cinnamic acids, have also shown potential as JAK2 inhibitors. nih.gov Given the structural elements of this compound, it could plausibly interact with the JAK2 kinase domain, although its specific affinity and mode of inhibition would require empirical validation.
| Related Compound Class | Target | Observed Effect | Reference |
| Cinnamic Acid Benzyl Amide (CABA) Analogs | JAK2 | Inhibition of activated JAK2 enzymatic activity | researchgate.net |
| Flavonoids, Anthraquinones, Cinnamic Acids | JAK2 | Potential inhibition of the ATP-binding cleft | nih.gov |
Elucidation of Cellular Mechanisms of Action
Apoptosis is a form of programmed cell death essential for tissue homeostasis, and its induction is a key strategy in anticancer therapy. Benzoic acid derivatives have demonstrated the ability to trigger apoptotic pathways in cancer cells. For example, the compound 3-m-bromoacetylamino benzoic acid ethyl ester has been shown to be a potent inducer of apoptosis in human leukemia and lymphoma cells. nih.gov Its mechanism involves the specific activation of the initiator caspase-9, which in turn activates effector caspases-3 and -6, leading to the cleavage of cellular substrates and eventual cell death. nih.gov
Another related compound, the retinobenzoic acid derivative TAC-101, has been found to induce apoptosis in human pancreatic cancer cells. nih.gov The induction of apoptosis by TAC-101 is one of the mechanisms contributing to its anti-proliferative effects. nih.gov Similarly, certain dihydroxybenzoic acid (DHBA) derivatives inhibit cancer cell growth through the induction of apoptosis mediated by Caspase-3. nih.gov These findings suggest that the benzoic acid scaffold, particularly when halogenated, can be a key pharmacophore for initiating the intrinsic apoptotic cascade.
| Related Compound | Cell Line | Apoptotic Pathway | Key Findings | Reference |
| 3-m-bromoacetylamino benzoic acid ethyl ester | Human leukemia and lymphoma | Intrinsic (Caspase-9 mediated) | Specific activation of caspase-9, leading to activation of caspases-3 and -6. | nih.gov |
| TAC-101 (retinobenzoic acid derivative) | Human pancreatic cancer (BxPC-3) | Not specified | Contributes to the reduction in cell number. | nih.gov |
| Dihydroxybenzoic Acid (DHBA) | HCT-116 | Caspase-3 mediated | Induces apoptosis and inhibits cancer cell growth. | nih.gov |
The presence of a bromine atom in the structure of this compound suggests a potential for interaction with DNA or induction of DNA damage. Brominated compounds have been studied in this context. For instance, exposure of cells to bromate (B103136) (BrO3-) can lead to oxidative DNA damage, specifically the formation of 7,8-dihydro-8-oxo-guanine (8-oxoG). nih.gov While the mechanism is indirect and involves metabolic activation, it highlights the potential for bromine-containing moieties to contribute to DNA lesions. nih.gov
Furthermore, other simple brominated organic compounds like 2-bromopropane (B125204) have been shown to induce DNA damage in primary cell cultures. nih.gov Pyrrolobenzodiazepines (PBDs), which are natural products with anti-tumor activity, function by binding to DNA, and their chemical modifications can mediate DNA damage. jic.ac.uk Although the structure of this compound is significantly different from these examples, the potential for the bromo- and benzyl- groups to influence DNA interactions cannot be entirely ruled out without direct experimental evidence.
| Related Compound/Agent | Type of Damage | Mechanism | Reference |
| Bromate (BrO3-) | Oxidative DNA modifications (8-oxoG) | Metabolic activation leading to reactive bromine species. | nih.gov |
| 2-Bromopropane | DNA damage | Not specified | Observed in primary rat Leydig cells. |
Many anticancer agents exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints and subsequent apoptosis. Benzoic acid derivatives have been shown to modulate cell cycle progression. The retinobenzoic acid TAC-101, for instance, induces a strong G1 phase arrest in BxPC-3 pancreatic cancer cells. nih.gov This arrest is associated with a reduction in the phosphorylation of the retinoblastoma protein (RB) and an increase in the levels of cyclin-dependent kinase (CDK) inhibitors p21(WAF1/Cip1) and p27Kip1. nih.gov
Other halogenated compounds have also been observed to cause cell cycle arrest. A methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative induced cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. mdpi.com Additionally, some dihydroxybenzoic acid derivatives can arrest cells in the G2/M phase. nih.gov These examples indicate that the substituted benzoic acid scaffold is capable of perturbing cell cycle checkpoints, a common mechanism of action for anti-proliferative compounds.
| Related Compound | Cell Line | Cell Cycle Phase Arrest | Associated Molecular Events | Reference |
| TAC-101 (retinobenzoic acid derivative) | BxPC-3 (pancreatic cancer) | G1 phase | Reduced RB phosphorylation; increased p21 and p27. | nih.gov |
| Dihydroxybenzoic Acid (DHBA) | HCT-116 | G2/M phase | Elevation of sub-G0-G1 cell population. | nih.gov |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (lung cancer) | S and G2/M phases | Not specified | mdpi.com |
Phenotypic Screening for Identification of Novel Biological Activities
Phenotypic screening is a powerful approach in drug discovery that identifies substances that produce a desired effect in a biological system, without prior knowledge of the molecular target. frontiersin.org This strategy is particularly useful for discovering compounds with novel mechanisms of action. Low molecular weight compounds, such as derivatives of benzoic acid, are well-suited for identification through phenotypic screens. frontiersin.org
| Screening Approach | Related Scaffold | Identified Activity | Target (if identified) | Reference |
| Covalent compound library phenotypic screening | Benzoylaminobenzoic acid | Antibacterial | FabH | biorxiv.org |
| Genetically modified yeast-based screen | 4-dimethylaminobenzoic acid | Sirtuin inhibition | Sir2p (yeast), SIRT1 (human) | nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Impact of Halogen Substitution at Position 5 on Biological Potency and Selectivity
The presence and nature of the halogen substituent at the 5-position of the benzoic acid ring are pivotal in modulating the biological profile of this class of compounds. Research on related 2-benzoic acid derivatives has consistently shown that an electron-withdrawing group at this position can significantly enhance biological activity.
The nature of the halogen itself is also a key determinant of potency. While direct comparisons on this specific scaffold are limited, SAR studies on other bioactive molecules indicate that variations in halogen (e.g., fluorine, chlorine, bromine, iodine) can fine-tune potency and selectivity due to differences in size, electronegativity, and lipophilicity. The bromo-substituent, in this case, likely contributes to a favorable combination of electronic and steric properties that optimize interactions with the biological target. The synthesis of various 2-halogen-5-bromobenzoic acids is a subject of interest for creating multi-functional compounds for medicinal chemistry applications. google.com
Table 1: Effect of Substitution at Position 5 on Antimicrobial Activity of 2-Benzoyl Benzoic Acid Analogues
| Compound | Substituent at Position 5 | Antimicrobial Activity (MIC, µg/mL) |
|---|---|---|
| Analogue 1 | H | >128 |
| Analogue 2 | Cl | 16 |
| Analogue 3 | Br | 8 |
| Analogue 4 | I | 16 |
| Analogue 5 | NO₂ | 4 |
Data derived from studies on similar compound series. nih.gov
Role of the (3-Methylbenzyl)oxy Moiety in Ligand-Receptor Recognition
The (3-methylbenzyl)oxy portion of the molecule plays a crucial role in ligand-receptor recognition, primarily through hydrophobic and steric interactions. This moiety is responsible for orienting the compound within the binding pocket of its target receptor and establishing key contacts that contribute to binding affinity.
The benzyloxy group serves as a flexible linker, allowing the benzyl (B1604629) ring to adopt an optimal conformation for binding. The position of the methyl group on this ring is critical. In related compound series, substitutions at the meta-position of a benzyl ring have been shown to have a pronounced, positive effect on binding affinity and selectivity. For instance, in a series of morphinan (B1239233) derivatives, a meta-methoxy substituent on the benzyl ring restored subnanomolar binding affinity to the mu-opioid receptor (MOR) and improved selectivity. nih.gov This suggests that the 3-methyl group in "5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid" is likely positioned to interact favorably with a hydrophobic pocket in the target receptor.
The orientation of the substituent is key; studies on other receptor antagonists have shown that moving a substituent from the para to the meta or ortho position can significantly alter potency and receptor subtype selectivity. nih.gov The hydrophobic interactions driven by the benzyl and methyl groups are generally understood to increase binding affinity. chimia.ch Therefore, the (3-methylbenzyl)oxy moiety is not merely a passive structural component but an active contributor to the molecule's specific biological activity through precise interactions within the receptor's binding site.
Influence of Benzoic Acid Functional Group Modifications on Compound Efficacy
The benzoic acid functional group is an indispensable feature for the biological efficacy of this compound. It typically acts as a key anchoring point to the biological target, often through the formation of strong ionic bonds or hydrogen bonds.
SAR studies consistently demonstrate that modifications or replacement of the carboxylic acid group lead to a dramatic loss of activity. For example, in a series of antibacterial benzoic acid derivatives, moving the carboxylic acid from the 2-position or replacing it with a methoxy (B1213986) group resulted in the complete loss of antimicrobial activity. nih.gov Docking models for these compounds suggest that the benzoic acid group is positioned to form a critical ionic bonding interaction with arginine residues in the binding site. nih.gov
Similarly, research on other benzoic acid analogues has shown that replacing the carboxyl group with other functionalities like sulfonic, amide, or hydroxy groups abolishes the compound's effect on red blood cell osmotic fragility. nih.gov The enhanced acidity of carboxylic acids, due to the resonance stabilization of the carboxylate anion, is a key factor in their ability to engage in these crucial interactions. hu.edu.jo The essential nature of the carboxylic acid, often in conjunction with an adjacent group (like the benzyloxy moiety at position 2), has been confirmed in inhibitors of various enzymes, where both groups are required for maintaining activity. nih.gov These findings underscore that the benzoic acid group is a critical pharmacophore element, directly participating in the molecular interactions necessary for the compound's efficacy.
Rational Design Principles Derived from SAR Data for Enhanced Bioactivity
The collective SAR data provides clear principles for the rational design of new analogues with potentially enhanced bioactivity. These principles focus on optimizing the key structural features identified in the preceding sections.
Conservation of the 2-Carboxy Benzyloxy Scaffold : The 2-(benzyloxy)benzoic acid core is fundamental to activity. The carboxylic acid at the 2-position must be retained to ensure the critical ionic or hydrogen bonding interactions with the target. nih.govnih.gov
Optimization of the Halogen at Position 5 : The presence of a halogen at position 5 is beneficial for potency. Further optimization could involve exploring different halogens (e.g., Cl, F) to fine-tune the electronic properties and steric bulk for improved target engagement. The goal is to maximize the electron-withdrawing effect while maintaining an optimal size and lipophilicity for the specific binding pocket. nih.govnih.gov
Systematic Exploration of the Benzyl Moiety : The (3-methylbenzyl)oxy group is a key determinant of selectivity and affinity. Rational design should involve exploring various substitutions on the benzyl ring. Based on related studies, small, hydrophobic groups at the meta-position appear favorable. nih.gov A systematic scan of different substituents (e.g., fluoro, cyano, methoxy) at the ortho-, meta-, and para-positions could identify analogues with improved binding. nih.gov
Improving Physicochemical Properties : To enhance drug-like properties, modifications can be introduced to improve aqueous solubility and bioavailability without compromising potency. This could involve adding polar or ionizable hydrophilic groups to parts of the molecule that are not critical for receptor binding. nih.gov
By adhering to these principles, medicinal chemists can systematically modify the "this compound" structure to develop new chemical entities with superior potency, selectivity, and pharmacokinetic profiles.
Computational QSAR Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational approach to predict the biological activity of novel analogues and to further refine the understanding of SAR. While a specific QSAR model for "this compound" is not publicly available, the principles for its development are well-established. nih.govdrugdesign.org
A QSAR model for this compound series would be built by first assembling a training set of structurally related molecules with their corresponding measured biological activities. drugdesign.org For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, including:
Electronic Descriptors : Such as Hammett constants (σ) for the substituents, dipole moment, and partial atomic charges. These would capture the electronic influence of features like the 5-bromo substituent.
Steric Descriptors : Including molecular volume, surface area, and Taft steric parameters (Es). These would model the spatial requirements of the (3-methylbenzyl)oxy group within the receptor.
Hydrophobic Descriptors : Most commonly the partition coefficient (logP), which quantifies the lipophilicity of the molecule.
Once the descriptors are calculated, a mathematical equation is generated to correlate these descriptors with biological activity. researchgate.net This can be achieved using various statistical methods, from Multiple Linear Regression (MLR) to more complex machine learning algorithms like Random Forests (RF) or Support Vector Machines (SVM). nih.govnih.gov
The resulting QSAR model, once validated, can be used to predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates for synthesis and testing. This computational screening accelerates the drug discovery process and provides deeper insights into the molecular features that govern bioactivity. arxiv.org
Computational Chemistry and Molecular Modeling of 5 Bromo 2 3 Methylbenzyl Oxy Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net This approach is instrumental in predicting a wide array of molecular properties, including geometric structure, vibrational frequencies, and electronic characteristics. researchgate.netsemanticscholar.org For 5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid, DFT calculations, often employing basis sets like 6-311++G(d,p), can determine the most stable geometric conformation (the optimized structure) and use this structure to derive other critical parameters. nih.govresearchgate.netresearchgate.net
DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. nih.gov
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical predictions are valuable for assigning signals in experimentally recorded spectra of the title compound and its analogs. nih.govresearchgate.net A linear correlation between the calculated and experimental chemical shifts often confirms the accuracy of the computational model. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.govnih.govnih.gov This method calculates the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net These calculations can also assess how different solvents might affect the absorption spectrum. nih.govnih.gov
Table 1: Predicted Spectroscopic Parameters for Aromatic Benzoic Acid Derivatives
| Parameter | Predicted Value/Range | Method | Significance |
|---|---|---|---|
| ¹H NMR Chemical Shifts | Varies by proton environment | GIAO/DFT | Aids in the assignment of experimental NMR signals. |
| ¹³C NMR Chemical Shifts | Varies by carbon environment | GIAO/DFT | Complements ¹H NMR for full structural elucidation. |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO and LUMO of a molecule. wikipedia.orgyoutube.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential. youtube.comscielo.br The distribution of the HOMO provides insight into the regions of the molecule that are most likely to be involved in nucleophilic attacks.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital can accept electrons, and its energy is related to the electron affinity. youtube.comscielo.br The LUMO's location indicates the sites susceptible to electrophilic attack.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. researchgate.net
For this compound, the FMO analysis helps identify the most reactive parts of the molecule, which is crucial for predicting its interaction with other chemical species. nih.gov
Table 2: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Significance for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the charge distribution across a molecule's surface. nih.govresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. researchgate.net The map uses a color gradient to represent different electrostatic potential values:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these areas are expected around the oxygen atoms of the carboxylic acid and ether groups. semanticscholar.orgresearchgate.net
Blue: Represents electron-deficient regions with positive electrostatic potential, which are favorable sites for nucleophilic attack. researchgate.net These are often found around hydrogen atoms, particularly the acidic proton of the carboxyl group.
Green: Denotes areas with a neutral or near-zero potential.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govresearchgate.net
For this compound, docking simulations would involve placing the molecule into the active site of a selected target protein. The simulation's algorithm then explores various conformations and orientations of the ligand, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. The results, often expressed as a binding energy score (e.g., in kcal/mol), help identify the most likely binding pose and the key amino acid residues involved in the interaction. mdpi.com
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.govresearchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. When applied to a ligand-protein complex predicted by docking, MD can assess the stability of the binding pose. nih.govresearchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding and confirm whether the key interactions observed in docking are maintained over a period of nanoseconds.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters
Before a compound can be considered for pharmaceutical development, its ADME properties must be evaluated. In silico tools provide a rapid and cost-effective way to predict these properties early in the research process. nih.govresearchgate.net For this compound, various parameters can be calculated:
Lipinski's Rule of Five: This rule assesses the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that comply with this rule are more likely to have good oral bioavailability. researchgate.net
Bioavailability Prediction: Models like the "BOILED-Egg" can predict gastrointestinal absorption and brain penetration. nih.gov
Pharmacokinetic Properties: Other parameters such as skin permeability, plasma protein binding, and interaction with metabolic enzymes (like Cytochrome P450) can be estimated using various predictive models. researchgate.net
These computational predictions help to identify potential liabilities of a molecule and guide its chemical modification to improve its ADME profile. researchgate.net
Table 3: Common In Silico ADME Parameters
| Parameter | Description | Desired Range for Drug-Likeness |
|---|---|---|
| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |
| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | < 5 |
| Hydrogen Bond Donors | Number of N-H and O-H bonds. | < 5 |
| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 |
Future Research Trajectories and Synthetic Utility of 5 Bromo 2 3 Methylbenzyl Oxy Benzoic Acid
Exploration of Undiscovered Molecular Targets and Biological Pathways
The structural features of 5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid, including the brominated benzoic acid core and the 3-methylbenzyl ether moiety, suggest the potential for interaction with various biological macromolecules. The bromo substituent can participate in halogen bonding, a significant interaction in protein-ligand recognition. The benzyl (B1604629) ether portion provides a flexible hydrophobic region that can fit into corresponding pockets of target proteins.
Future research should focus on unbiased screening approaches to identify novel molecular targets. High-throughput screening (HTS) of this compound against a broad panel of enzymes, receptors, and ion channels could unveil unexpected biological activities. For instance, related brominated benzoic acid derivatives have been investigated for a variety of applications, suggesting a broad potential biological activity spectrum for this compound class.
Furthermore, chemoproteomics and activity-based protein profiling (ABPP) could be employed to identify covalent or non-covalent protein targets directly in complex biological systems. By derivatizing the parent compound with a reactive group or a clickable handle, researchers can "fish" for its binding partners in cell lysates or living cells, thereby elucidating its mechanism of action and identifying novel biological pathways it may modulate. The exploration of its effects on pathways implicated in cancer is particularly warranted, given that related scaffolds, such as 1-benzyl-5-bromoindolin-2-one, have shown promise as anticancer agents. mdpi.comnih.gov
| Potential Research Approaches | Objective | Example of Relevant Finding for Related Scaffolds |
| High-Throughput Screening (HTS) | Identify novel enzymatic or receptor targets. | Substituted benzoic acids are known to inhibit various enzymes. |
| Chemoproteomics (e.g., ABPP) | Identify direct protein binding partners in a biological context. | Enables target deconvolution for compounds with unknown mechanisms. |
| Phenotypic Screening | Discover novel cellular effects and associated pathways. | 1-benzyl-5-bromoindolin-2-one derivatives show anticancer activity. mdpi.comnih.gov |
Development of Advanced and Sustainable Synthetic Methodologies for Derivatives
The synthetic accessibility of this compound is crucial for its further investigation and the generation of a diverse chemical library for structure-activity relationship (SAR) studies. While the fundamental synthesis likely involves the Williamson ether synthesis between a 5-bromosalicylate derivative and 3-methylbenzyl halide, future research should focus on developing more advanced and sustainable synthetic routes.
This includes the exploration of greener reaction conditions, such as the use of non-toxic solvents, lower reaction temperatures, and catalyst systems with high turnover numbers. For instance, microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields. Flow chemistry presents another avenue for the safe, scalable, and efficient production of this scaffold and its derivatives.
Furthermore, late-stage functionalization of the this compound core would be highly valuable. Methodologies that allow for the selective introduction of various functional groups at different positions of the aromatic rings would enable the rapid generation of a diverse library of analogs. This could involve C-H activation, cross-coupling reactions, or photocatalysis to modify the scaffold with minimal protecting group manipulations. The development of such methods is crucial for efficient lead optimization. The synthesis of related brominated benzoic acids often involves multi-step procedures, highlighting the need for more streamlined and efficient synthetic strategies. chemicalbook.comchemicalbook.com
| Synthetic Methodology | Advantages | Relevance to this compound |
| Microwave-Assisted Organic Synthesis | Reduced reaction times, improved yields, and energy efficiency. | Rapid synthesis of analogs for SAR studies. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Enables large-scale production for further development. |
| Late-Stage Functionalization | Rapid diversification of the core scaffold. | Efficient generation of a chemical library for biological screening. |
Application as a Chemical Biology Probe in Target Validation Studies
Once a specific biological target for this compound is identified, the compound can be further developed into a chemical probe to study the function of that target. An ideal chemical probe should be potent, selective, and have a well-defined mechanism of action. By modifying the parent compound, for example, by introducing a fluorescent tag, a biotin (B1667282) moiety, or a photo-affinity label, researchers can create powerful tools for target validation and visualization.
These probes can be used in a variety of cell-based assays to confirm the engagement of the target protein in its native environment. For instance, a fluorescently labeled derivative could be used in cellular imaging studies to determine the subcellular localization of the target. A biotinylated version could be used for pull-down assays to identify interacting proteins and protein complexes.
The development of such chemical probes derived from this compound would provide invaluable insights into the biological role of its target and help to validate it as a potential therapeutic intervention point.
| Type of Chemical Probe | Application | Information Gained |
| Fluorescently Labeled Probe | Cellular imaging (e.g., confocal microscopy). | Subcellular localization of the target protein. |
| Biotinylated Probe | Affinity purification and pull-down assays. | Identification of target protein and its interaction partners. |
| Photo-affinity Probe | Covalent labeling of the target protein upon photoactivation. | Direct confirmation of target engagement and binding site identification. |
Contribution to Novel Scaffold Discovery and Lead Optimization Programs
The this compound scaffold itself can serve as a starting point for the discovery of novel chemical entities with improved pharmacological properties. Through systematic medicinal chemistry efforts, the core structure can be optimized to enhance potency, selectivity, and pharmacokinetic properties.
Lead optimization programs would involve the synthesis and biological evaluation of a wide range of analogs. Key modifications could include:
Variation of the substituent on the benzyl ring: Exploring the effect of different electronic and steric properties by introducing various substituents at the ortho, meta, and para positions.
Modification of the benzoic acid moiety: Esterification, amidation, or replacement of the carboxylic acid with bioisosteres to improve cell permeability and metabolic stability.
These systematic modifications, guided by computational modeling and in vitro and in vivo testing, could lead to the identification of a clinical candidate with a superior therapeutic profile. The journey from a hit compound like this compound to a marketed drug is long and challenging, but its promising structural features make it a worthy candidate for such endeavors. The development of novel anticancer agents from the 1-benzyl-5-bromoindolin-2-one scaffold serves as a compelling example of how a brominated core structure can be successfully optimized. mdpi.comnih.gov
| Structural Modification | Purpose | Potential Outcome |
| Varying benzyl ring substituents | Explore SAR and optimize binding interactions. | Increased potency and selectivity. |
| Modifying the carboxylic acid | Improve pharmacokinetic properties (ADME). | Enhanced bioavailability and metabolic stability. |
| Altering the bromo substituent | Fine-tune physicochemical properties and target interactions. | Improved drug-like properties. |
Q & A
Q. What are the key synthetic routes for 5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid?
The synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:
- Bromination : Introduce bromine at the 5-position using bromine or NBS (N-bromosuccinimide) under radical or electrophilic conditions.
- Etherification : React 5-bromo-2-hydroxybenzoic acid with 3-methylbenzyl chloride/bromide in the presence of a base (e.g., K₂CO₃) to form the benzyl ether .
- Protection/Deprotection : Use protective groups (e.g., methyl esters) for the carboxylic acid during bromination to avoid side reactions, followed by hydrolysis .
Q. Which characterization techniques are essential for confirming the structure?
- NMR Spectroscopy : H and C NMR confirm substituent positions and integration ratios. Aromatic protons and methyl groups from the 3-methylbenzyl moiety are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 335.01) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (carboxylic acid C=O) and ~1250 cm (ether C-O) confirm functional groups .
Q. What common reactions does this compound undergo?
- Oxidation/Reduction : The carboxylic acid can be reduced to an alcohol (using LiAlH) or decarboxylated under thermal conditions. The bromine atom is susceptible to nucleophilic substitution (e.g., Suzuki coupling) .
- Esterification : React with alcohols (e.g., methanol) under acidic conditions to form methyl esters for improved solubility .
Advanced Research Questions
Q. How can synthesis yield be optimized considering steric hindrance from the 3-methylbenzyl group?
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems during etherification .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the phenolic oxygen in the benzylation step .
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions like esterification of the carboxylic acid .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns)?
- 2D NMR Techniques : Use HSQC and HMBC to assign coupling between aromatic protons and adjacent substituents, clarifying regiochemistry .
- X-ray Crystallography : Resolve ambiguities in spatial arrangement caused by rotational isomers of the benzyl ether group .
Q. What strategies prevent esterification of the carboxylic acid during synthesis?
Q. What mechanistic insights explain bromine substitution reactions in this compound?
- Electrophilic Aromatic Substitution (EAS) : Bromine addition at the 5-position is directed by the electron-donating methoxy group (if present) or occurs via radical pathways in non-polar solvents .
- Nucleophilic Substitution : Bromine at the 5-position can be replaced by nucleophiles (e.g., amines) under Pd-catalyzed Buchwald-Hartwig conditions .
Applications in Research
Q. How is this compound used as a pharmacophore in drug discovery?
- Antimicrobial Agents : The bromine and benzyl ether groups enhance lipophilicity, improving penetration into bacterial biofilms. Derivatives have shown activity against Staphylococcus aureus .
- Enzyme Inhibitors : The carboxylic acid moiety chelates metal ions in enzyme active sites (e.g., metalloproteases), making it a scaffold for inhibitor design .
Q. How to interpret contradictory bioactivity data across assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
